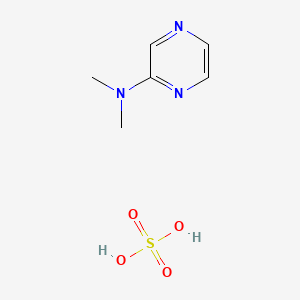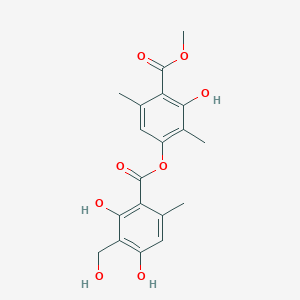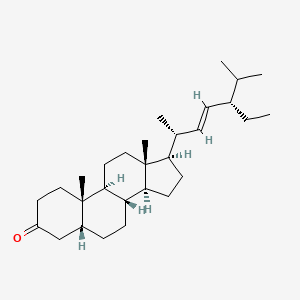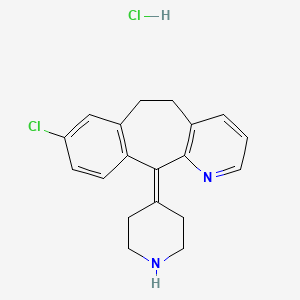
Desloratadine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desloratadine hydrochloride is a second-generation tricyclic antihistamine used to treat seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It is the active descarboethoxy metabolite of loratadine, another second-generation antihistamine . This compound is known for its selective and peripheral H1-antagonist action, which helps alleviate allergy symptoms without causing drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desloratadine hydrochloride can be synthesized from loratadine through a demethylation process. The preparation method involves dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating the mixture to initiate a reflux reaction . The reaction temperature is controlled within a gradient of 70-100°C until the reaction is complete . The product is then extracted using an ethyl acetate solvent, followed by crystallization and recrystallization to obtain desloratadine .
Industrial Production Methods: In industrial production, this compound is prepared by adding organic acid salt into a cosolvent, followed by the addition of desloratadine for a mixing reaction . The pharmaceutic adjuvant is dissolved using a main solvent, and the solution is mixed with the reaction mixture to obtain the final product . This method ensures high stability and purity of the this compound .
Chemical Reactions Analysis
Types of Reactions: Desloratadine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit histamine release from human mast cells in vitro .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium hydroxide, ethyl acetate, and organic acid salts . The reaction conditions typically involve controlled temperatures and nitrogen protection to ensure the stability of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is desloratadine itself, which is then converted into its hydrochloride salt form for medical use .
Scientific Research Applications
Desloratadine hydrochloride has a wide range of scientific research applications. It is primarily used in the treatment of allergic symptoms, such as allergic rhinitis and chronic idiopathic urticaria . Additionally, it has been studied for its potential use in treating acne as an adjuvant to isotretinoin . Recent research has also shown that this compound can inhibit SARS-CoV-2 infection in cell culture and primary human nasal epithelial cells by blocking viral entry . This broad-spectrum antiviral activity makes it a promising candidate for further research in virology.
Mechanism of Action
Desloratadine hydrochloride exerts its effects by selectively antagonizing the H1-receptor, which is responsible for mediating the effects of histamine . By blocking the H1-receptor, this compound prevents histamine from binding and causing allergic reactions . At nanomolar concentrations, it also inhibits the expression of P-selectin and reduces the expression of IL-6 and IL-8 in response to histamine challenge . This dual action helps alleviate both nasal and non-nasal symptoms of allergies without causing drowsiness or sedation .
Comparison with Similar Compounds
Desloratadine hydrochloride is similar to other second-generation antihistamines, such as cetirizine and loratadine . it stands out due to its longer duration of action and lack of sedative effects . Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, making it a safer option for patients who need to avoid drowsiness . Other similar compounds include fexofenadine and levocetirizine, which also have selective H1-antagonist actions but may differ in their pharmacokinetic profiles and side effect profiles .
Properties
Molecular Formula |
C19H20Cl2N2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H |
InChI Key |
XJJLVGAIFJSMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


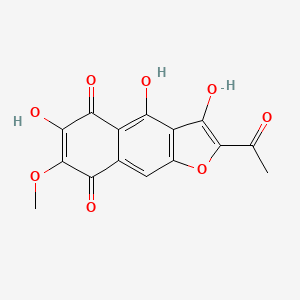
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
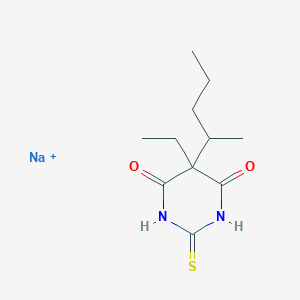

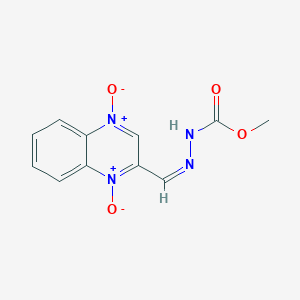
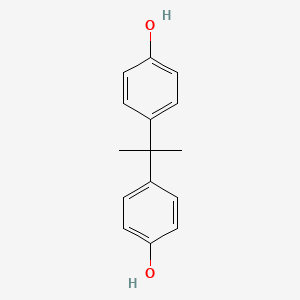
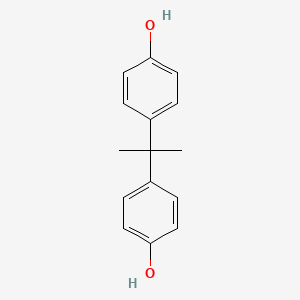
![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

